molecular formula C10H18O B14586203 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one CAS No. 61406-21-1

2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one

Cat. No.: B14586203
CAS No.: 61406-21-1
M. Wt: 154.25 g/mol
InChI Key: DXBKDDHPHGKYOG-UHFFFAOYSA-N
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Description

2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopropyl group substituted with a propan-2-yl group and a methyl group, making it a unique structure with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2-methyl-1-propene with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, and are carried out under controlled temperatures to ensure the formation of the desired cyclopropyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl ring can be opened or substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclopropyl derivatives

Scientific Research Applications

2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl ring’s strain and reactivity can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cycloalkane with a three-membered ring.

    1-Methyl-2-propylcyclopropane: A similar compound with a different substitution pattern.

    2-Methyl-1-phenylpropan-1-one: A compound with a similar structure but with a phenyl group instead of a cyclopropyl group.

Uniqueness

2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and physical properties

Properties

CAS No.

61406-21-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-1-(1-propan-2-ylcyclopropyl)propan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9(11)10(5-6-10)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

DXBKDDHPHGKYOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1(CC1)C(C)C

Origin of Product

United States

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